molecular formula C25H20ClN5O2S B2716001 N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-43-9

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

カタログ番号: B2716001
CAS番号: 1111151-43-9
分子量: 489.98
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including synthesized data, case studies, and structural analyses.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chlorophenyl group and a quinazolinone derivative linked through a thioacetamide moiety. The synthesis typically involves multi-step organic reactions, including the use of reagents such as acetonitrile and potassium carbonate to facilitate the formation of the desired product from simpler precursors .

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. For instance:

  • Cell Cycle Arrest : Research indicates that derivatives can induce cell cycle arrest at the G1 phase in HCT116 colorectal cancer cells. This effect is associated with alterations in the expression levels of key regulatory proteins such as p53 and Bcl-2 .
  • Apoptosis Induction : The compound has demonstrated the ability to significantly increase apoptotic cell populations, suggesting its potential as an effective anticancer agent. This is supported by molecular docking studies that elucidate its binding affinity to target enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell Cycle ArrestG1 phase arrest in HCT116 cells
Apoptosis InductionIncreased apoptotic cells
Cytotoxicity ProfileSafe cytotoxic profile in preliminary studies

Case Studies

Case Study 1: Quinazolinone Derivatives

A study focusing on quinazolinone derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The research emphasized structure–activity relationships (SAR) that guided the modification of these compounds to enhance their biological efficacy while minimizing toxicity .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that the compound binds effectively to specific targets associated with cancer cell proliferation. These studies provide insights into the molecular mechanisms underlying its anticancer effects and suggest avenues for further drug development targeting similar pathways .

科学的研究の応用

Medicinal Chemistry Applications

The compound exhibits significant promise as an antitumor agent . Research indicates that derivatives of the triazoloquinazoline scaffold can inhibit specific kinases, such as polo-like kinase 1 (Plk1), which is crucial in cancer cell proliferation and survival. Inhibitors targeting Plk1 have been linked to reduced tumor growth in various cancer models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of Plk1; potential for cancer treatment
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryPotential to modulate inflammatory pathways

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that compounds derived from the triazoloquinazoline scaffold showed a dose-dependent reduction in cell viability. The research highlighted that the compound's ability to inhibit Plk1 resulted in significant apoptosis in cancer cells compared to controls .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds revealed effective inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing the compound's versatility beyond anticancer applications .

特性

CAS番号

1111151-43-9

分子式

C25H20ClN5O2S

分子量

489.98

IUPAC名

N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。